molecular formula C17H18O3 B14387800 Benzyl (2S)-2-(benzyloxy)propanoate CAS No. 90124-14-4

Benzyl (2S)-2-(benzyloxy)propanoate

Cat. No.: B14387800
CAS No.: 90124-14-4
M. Wt: 270.32 g/mol
InChI Key: PZWSITHYPPITEU-AWEZNQCLSA-N
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Description

Benzyl (2S)-2-(benzyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the oxygen atom of the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-(benzyloxy)propanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-(benzyloxy)propanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the benzyl group into the ester, resulting in a more sustainable and versatile production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-(benzyloxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzyl (2S)-2-(benzyloxy)propanoic acid or benzaldehyde.

    Reduction: Benzyl (2S)-2-(benzyloxy)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-2-(benzyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-(benzyloxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzyl group may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl propanoate: Similar in structure but lacks the benzyloxy group.

    Benzyl benzoate: Contains a benzoyl group instead of the propanoate group.

    Methyl (2S)-2-(benzyloxy)propanoate: Similar but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl (2S)-2-(benzyloxy)propanoate is unique due to the presence of both a benzyl and a benzyloxy group, which imparts distinct reactivity and properties compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

90124-14-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzyl (2S)-2-phenylmethoxypropanoate

InChI

InChI=1S/C17H18O3/c1-14(19-12-15-8-4-2-5-9-15)17(18)20-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3/t14-/m0/s1

InChI Key

PZWSITHYPPITEU-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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